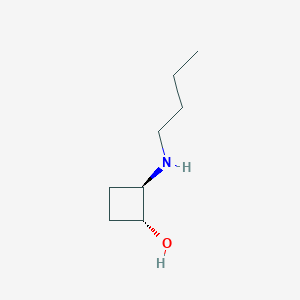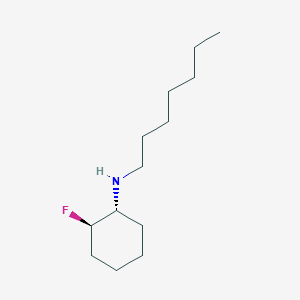
trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are utilized in anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents. The versatility of the piperidine nucleus makes it a cornerstone in drug discovery .
Anticancer Activity
Piperidine derivatives have shown promise in cancer treatment. For instance, N-(piperidine-4-yl) benzamide compounds have been synthesized and investigated for their effects against cancer cells. Structural modifications, such as the addition of halogen, carboxyl, nitro, or methyl groups, can increase the cytotoxicity of these derivatives, making them potential candidates for anticancer drugs .
Antioxidant Properties
Naturally occurring piperidine alkaloids, such as Piperine, exhibit potent antioxidant actions by inhibiting or suppressing free radicals. This activity is crucial in combating oxidative stress-related diseases, including cancer, inflammation, hypertension, and asthma .
Antidepressant Effects
Piperine, a piperidine derivative found in the Piperaceae family, has demonstrated antidepressant-like effects. This suggests that piperidine derivatives could be explored further for their potential use in treating mood disorders .
Anti-Inflammatory and Analgesic Applications
Piperidine derivatives are also known for their anti-inflammatory and analgesic properties. They can be used to develop new treatments for chronic pain and inflammatory diseases, providing relief without the side effects associated with traditional medications .
Mécanisme D'action
The mechanism of action of “trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol” is not specified in the sources I found. The mechanism of action for a compound typically depends on its intended use, which in this case is research.
Propriétés
IUPAC Name |
(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOQPFWKDSJJHO-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485532.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485536.png)
amino}cyclobutan-1-ol](/img/structure/B1485537.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)



![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)